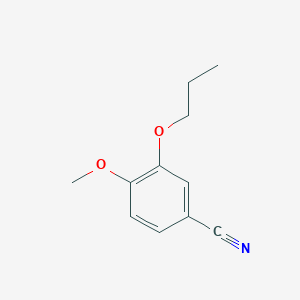

4-Methoxy-3-propoxybenzonitrile

Description

Structural Classification and Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis

Structurally, 4-Methoxy-3-propoxybenzonitrile is a disubstituted benzonitrile, with the methoxy (B1213986) and propoxy groups functioning as aryl ethers. rsc.org Benzonitrile and its derivatives are highly significant in organic synthesis due to the versatility of the nitrile group. nih.gov This functional group can be transformed into various other functionalities, including amines, carboxylic acids, and tetrazoles, making benzonitriles key building blocks for a wide array of more complex molecules. google.comgoogle.com They are precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. chemimpex.compharmaffiliates.com The presence of the nitrile group can also influence the molecule's electronic properties, which is a key consideration in the design of new materials and drugs. nih.gov

Overview of the Chemical Landscape of Substituted Aromatic Nitriles

The chemical landscape of substituted aromatic nitriles is vast and diverse. The properties and reactivity of the benzonitrile core are significantly influenced by the nature and position of the substituents on the aromatic ring. researchgate.net Alkoxy groups, such as the methoxy and propoxy groups in the target compound, are known to be electron-donating, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. mdpi.com

Table 1: Properties of Related Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Methoxybenzonitrile (B7767037) | 874-90-8 | C₈H₇NO | 133.15 |

| 4-Hydroxy-3-methoxybenzonitrile (B1293924) | 4421-08-3 | C₈H₇NO₂ | 149.15 |

| 3-Ethoxy-4-methoxybenzonitrile | 60758-86-3 | C₁₀H₁₁NO₂ | 177.20 |

| 4-Methoxy-3-methylbenzonitrile | 53078-71-0 | C₉H₉NO | 147.18 |

| 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | C₉H₇NO₂ | 161.16 |

This table was generated based on data from sources chemimpex.compharmaffiliates.comsigmaaldrich.comnih.govbldpharm.comchemicalbook.comchemicalbook.com.

Historical Context of Academic Research on this compound and Related Aryl Ethers

While specific academic research focusing exclusively on this compound is limited, the historical context of its constituent chemical classes—aryl ethers and benzonitriles—is rich. The synthesis of ethers has been a fundamental pursuit in organic chemistry since the 16th century, with significant developments in the 19th century that laid the groundwork for modern methods. The Williamson ether synthesis, developed in the 1850s, was a major breakthrough, and since then, numerous methods for aryl ether synthesis have been developed, including the Ullmann condensation and, more recently, transition metal-catalyzed cross-coupling reactions. google.comorganic-chemistry.org

Research into benzonitriles gained momentum with the discovery of their utility as synthetic intermediates. nih.gov Studies on substituted benzonitriles have been driven by the quest for new pharmaceuticals and materials with specific properties. For example, the introduction of alkoxy groups to a benzonitrile core has been explored in the development of compounds for various applications, including as inhibitors for insect olfaction and gustation. nih.gov The synthesis of related compounds, such as 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941), has been documented, often as part of the development of new drug candidates or as components in chemical libraries for high-throughput screening. researchgate.net The synthesis of this compound would likely proceed via the etherification of a hydroxyl group on a benzonitrile precursor, a common strategy in the preparation of such molecules. A plausible route involves the conversion of a corresponding benzaldehyde (B42025) to the nitrile, a transformation for which established methods exist, such as the reaction with hydroxylamine (B1172632) followed by dehydration. google.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-methoxy-3-propoxybenzonitrile |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

OZBOPJGQEGFLLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C#N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Propoxybenzonitrile

Conventional Synthetic Routes and Precursor Chemistry

The traditional synthesis of 4-Methoxy-3-propoxybenzonitrile relies on well-established organic reactions, typically involving the sequential formation of the nitrile group and the ether linkage on the aromatic ring. The choice of precursors is critical, with derivatives of vanillin (B372448) and isovanillin (B20041) being common starting points.

Synthesis via Nitrile Group Formation Reactions (e.g., from aldehydes, amides)

The conversion of a carbonyl or amide group into a nitrile is a fundamental step in synthesizing this compound. A primary route involves the transformation of the corresponding aldehyde, 4-methoxy-3-propoxybenzaldehyde. This can be achieved by converting the aldehyde into an aldoxime, which is then dehydrated to yield the nitrile. google.comgoogle.com For instance, 4-methoxybenzaldehyde (B44291) can be oximated to form 4-methoxybenzaldehyde oxime, which is subsequently dehydrated to produce 4-methoxybenzonitrile (B7767037) with yields reported to be above 90%. google.com A similar process can be applied starting with 3-ethoxy-4-methoxybenzaldehyde, which reacts with hydroxylamine (B1172632) hydrochloride in acetonitrile (B52724) to form the nitrile in high yield (95.5%). chemicalbook.com

Another classic method is the dehydration of a primary amide. libretexts.orglibretexts.org For example, 4-hydroxy-3-methoxybenzamide (B3049022) can be produced by treating 4-hydroxy-3-methoxybenzonitrile (B1293924) with sodium perborate. sigmaaldrich.com Reversing this logic, the corresponding 4-methoxy-3-propoxybenzamide could be dehydrated using strong dehydrating agents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) to form the target nitrile. libretexts.orglibretexts.org

The Sandmeyer reaction provides an alternative pathway, starting from an aromatic amine. numberanalytics.com This method involves the diazotization of an aromatic amine to create a diazonium salt, which is then treated with a copper(I) cyanide to introduce the nitrile group. numberanalytics.comnumberanalytics.com

| Starting Material Type | Reaction | Key Reagents | Intermediate | Source |

|---|---|---|---|---|

| Aldehyde | Oxime Formation & Dehydration | Hydroxylamine, Dehydrating Agent | Aldoxime | google.comchemicalbook.com |

| Amide | Dehydration | P₄O₁₀, SOCl₂, POCl₃ | - | libretexts.orglibretexts.org |

| Aromatic Amine | Sandmeyer Reaction | NaNO₂, HCl, CuCN | Diazonium Salt | numberanalytics.com |

Etherification Strategies for Aromatic Ring Substituents (e.g., Williamson Ether Synthesis variants)

The introduction of the propoxy group onto the benzonitrile (B105546) framework is commonly achieved via etherification, with the Williamson ether synthesis being a primary example. masterorganicchemistry.comyoutube.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com

A logical precursor for this step is a phenol (B47542), such as 3-hydroxy-4-methoxybenzonitrile (B193458) or isovanillin (3-hydroxy-4-methoxybenzaldehyde). chemicalbook.com The phenolic hydroxyl group is first deprotonated by a base (like sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion. youtube.comchem-station.com This phenoxide then attacks a propylating agent, such as 1-iodopropane (B42940) or 1-bromopropane (B46711), displacing the halide and forming the propyl ether linkage. chemicalbook.comchemguide.co.uk The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to promote the SN2 mechanism. chem-station.com For example, 3-hydroxy-4-methoxybenzonitrile can be heated with bromoethane (B45996) and potassium carbonate in DMF to yield 3-ethoxy-4-methoxybenzonitrile. chemicalbook.com A similar reaction with a propyl halide would yield the desired propoxy derivative.

| Reaction Name | Phenolic Precursor | Propylating Agent | Base | Typical Solvent | Source |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Hydroxy-4-methoxybenzonitrile | 1-Iodopropane | K₂CO₃ | DMF | chemicalbook.comchemicalbook.com |

| Williamson Ether Synthesis | Isovanillin | 1-Bromopropane | NaOH | Ethanol (B145695) | masterorganicchemistry.comchemguide.co.uk |

Multistep Synthetic Sequences for Structural Elaboration

Combining the reactions described above, a common multistep pathway to this compound starts with an available substituted benzaldehyde (B42025). A representative synthesis begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde). researchgate.net

Etherification : Isovanillin is first subjected to a Williamson ether synthesis. It is treated with a propyl halide (e.g., 1-iodopropane) and a base (e.g., potassium carbonate) in a suitable solvent to yield 4-methoxy-3-propoxybenzaldehyde. chemicalbook.com

Nitrile Formation : The resulting aldehyde is then converted to the final nitrile product. A reliable method is the conversion of the aldehyde to its oxime using hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) and formic acid. researchgate.net This intermediate is then dehydrated to afford this compound. This two-step sequence from 3-hydroxy-4-methoxybenzaldehyde was reported to produce the target compound with a total yield of up to 87.5%. researchgate.net

An alternative sequence would involve creating the nitrile first and then performing the etherification. For instance, starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), one could first convert the aldehyde to a nitrile to form 4-hydroxy-3-methoxybenzonitrile, and then introduce the propoxy group at the 3-position via etherification, although this would require selective protection of the 4-hydroxy group if other reactions were to be performed.

Advanced and Optimized Synthetic Approaches

To improve upon conventional methods, researchers have developed more efficient synthetic strategies that reduce reaction times, minimize waste, and simplify procedures.

One-Pot Synthesis Techniques and Efficiency Improvements

One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.gov For the synthesis of benzonitriles, one-pot methods for converting aldehydes directly to nitriles are particularly valuable. organic-chemistry.org For example, a mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

Catalytic Methods in Benzonitrile Formation

Modern organic synthesis increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and scope. numberanalytics.com Transition metal catalysts, in particular, have revolutionized the synthesis of aromatic nitriles. numberanalytics.com Palladium, nickel, and copper catalysts are widely used to facilitate the cyanation of aryl halides, offering milder reaction conditions and higher yields compared to traditional methods like the Rosenmund-von Braun reaction. numberanalytics.comnumberanalytics.com

The dehydration of aldoximes to nitriles can also be achieved using catalytic methods. For instance, an iron-catalyzed acceptorless dehydration of aldoximes represents a general and effective method for preparing nitriles. organic-chemistry.org Another study developed a mild and rapid synthesis of nitriles from aldehyde oxime esters using an iron(III) and phenol co-catalysis system at room temperature. researchgate.net Copper compounds have also been studied as catalysts for the oxidative formation of benzonitrile from benzaldehyde and ammonia (B1221849), with the catalyst's basicity being a key factor in its activity. oup.com

| Catalyst Type | Reaction | Substrate | Advantages | Source |

|---|---|---|---|---|

| Palladium, Nickel, Copper Complexes | Cyanation of Aryl Halides | Aryl Halide | Milder conditions, higher yields, broader scope | numberanalytics.comnumberanalytics.com |

| Iron Catalysts | Dehydration of Aldoximes | Aldoxime | General method, acceptorless | organic-chemistry.org |

| Copper Compounds | Oxidative Nitrile Formation | Aldehyde, Ammonia | Direct conversion from aldehyde | oup.com |

| Choline Chloride/Urea | One-pot Aldehyde to Nitrile | Aldehyde | Eco-friendly, solvent-free | organic-chemistry.org |

Considerations for Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several considerations can be made to align with these principles.

Atom Economy: The choice of reagents can significantly impact the atom economy of the synthesis. For instance, in the conversion of the aldehyde to the nitrile, using a catalytic method for dehydration of the oxime would be preferable to using stoichiometric dehydrating agents that generate significant waste.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of hazardous solvents with greener alternatives is a key aspect of green chemistry. For the propoxylation step, exploring the use of solvents like dimethyl carbonate (DMC) or employing solvent-free conditions could be beneficial. In other steps, the use of ethanol or water as a solvent, where feasible, would be a greener choice. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially reduce energy usage.

Renewable Feedstocks: The starting material, isovanillin, can be derived from lignin, a component of biomass, which makes it a renewable feedstock. Utilizing bio-based starting materials is a cornerstone of sustainable chemistry.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | Choosing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Isolation and Purification Methodologies in Synthesis

Following the chemical synthesis, the isolation and purification of this compound are critical steps to obtain the compound in a high state of purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating components of a mixture. For a moderately polar compound like this compound, several chromatographic methods can be employed.

Column Chromatography: This is a standard method for purification in a laboratory setting. A suitable stationary phase, such as silica (B1680970) gel, is packed into a column. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used, with the polarity gradually increased to elute the desired compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), would be a suitable technique. helixchrom.com The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Mixed-mode chromatography can also be a valuable alternative for separating benzonitrile derivatives, especially when dealing with challenging separations. sielc.com

Crystallization and Recrystallization Procedures

Crystallization is a highly effective method for purifying solid compounds. google.com The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The crude this compound would be dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. A single solvent or a mixture of solvents can be used. For a compound with the expected polarity of this compound, solvents like ethanol, isopropanol, or a mixture of ethanol and water could be effective.

Reaction Mechanisms and Pathways Involving 4 Methoxy 3 Propoxybenzonitrile

Mechanistic Investigations of Nitrile Introduction onto Aromatic Systems

The introduction of a nitrile group onto an aromatic system, a process known as cyanation, is a pivotal step in the synthesis of benzonitriles. wikipedia.org Several methods exist for this transformation, each with its distinct mechanistic pathway.

One common method is the Sandmeyer reaction , which involves the conversion of an aniline (B41778) derivative to a benzonitrile (B105546). numberanalytics.comwikipedia.org For a precursor to 4-Methoxy-3-propoxybenzonitrile, this would involve diazotization of the corresponding aniline followed by treatment with a cyanide salt, typically copper(I) cyanide. The mechanism is believed to involve either a two-electron or a radical pathway. wikipedia.org

Another significant method is the Rosenmund-von Braun reaction , which directly converts an aryl halide to an aryl nitrile using copper(I) cyanide. numberanalytics.comwikipedia.org This reaction is notable for its high yield and tolerance of various functional groups. fiveable.me In the context of synthesizing this compound, a precursor like 1-halo-4-methoxy-3-propoxybenzene would be reacted with CuCN.

Modern advancements have led to palladium-catalyzed cyanation reactions of aryl halides and triflates, which can be performed at lower temperatures. scielo.br These reactions typically use potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org Nickel-catalyzed cyanations have also been developed, offering an alternative that avoids precious metals. wikipedia.org

A "one-pot" method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) involves an initial oximation reaction to form 4-methoxybenzaldehyde oxime, followed by dehydration to yield the nitrile. google.com A similar pathway could be envisioned for the synthesis of this compound from the corresponding aldehyde. researchgate.net

The table below summarizes key methods for nitrile introduction:

Table 1: Methods for Nitrile Introduction| Reaction Name | Precursor | Reagents | Key Mechanistic Feature |

|---|---|---|---|

| Sandmeyer Reaction | Aniline Derivative | NaNO₂, HCl, CuCN | Diazonium salt intermediate |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Direct displacement of halide |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, KCN/Zn(CN)₂ | Catalytic cycle with Pd |

Detailed Analysis of Ether Linkage Formation Mechanisms

The propoxy group in this compound is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis . byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com

In the synthesis of this compound, this would likely involve the deprotonation of a hydroxyl group on a precursor molecule, such as 3-hydroxy-4-methoxybenzonitrile (B193458), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide like 1-bromopropane (B46711) in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a backside attack, leading to the formation of the ether linkage. wikipedia.orgyoutube.com For the Williamson ether synthesis to be efficient, the alkyl halide should be primary to avoid competing elimination reactions. wikipedia.org

The formation of the methoxy (B1213986) group likely follows a similar Williamson ether synthesis pathway earlier in the synthetic sequence, starting from a dihydroxy precursor.

The conditions for Williamson ether synthesis typically involve a base to generate the alkoxide, such as potassium hydroxide (B78521) or a carbonate, and a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com The reaction is generally carried out at temperatures between 50-100 °C. byjus.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile Core

The benzonitrile core of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The existing substituents on the ring—methoxy, propoxy, and nitrile—play a crucial role in determining the reactivity and regioselectivity of these reactions. acs.orglibretexts.org

Electrophilic Aromatic Substitution:

The methoxy and propoxy groups are electron-donating groups that activate the aromatic ring towards electrophilic attack. libretexts.orgmsu.edu They are ortho, para-directing substituents. libretexts.orglibretexts.org Conversely, the nitrile group is a strong electron-withdrawing group that deactivates the aromatic ring and is a meta-director. acs.orgnih.gov

The combined effect of these substituents makes the benzene (B151609) ring in this compound less reactive than benzene itself towards electrophiles. uomustansiriyah.edu.iq The directing effects of the activating groups (ortho, para) and the deactivating group (meta) will influence the position of substitution. The positions ortho to the activating ether groups and meta to the deactivating nitrile group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). uomustansiriyah.edu.iqmasterorganicchemistry.com

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. uomustansiriyah.edu.iq

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl or acyl group. uomustansiriyah.edu.iq However, the strongly deactivating nitrile group may prevent Friedel-Crafts reactions from occurring. msu.edu

The mechanism for these reactions typically involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution:

The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution. numberanalytics.com This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. The mechanism generally proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com For nucleophilic aromatic substitution to occur on this compound, a good leaving group would need to be present on the ring, typically a halide.

Transformations of the Nitrile Functionality (e.g., hydrolysis, reduction)

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.netebsco.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. numberanalytics.comnumberanalytics.com The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide. numberanalytics.com Further hydrolysis of the amide yields the carboxylic acid. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com The mechanism involves the stepwise reduction of the nitrile, first to an imine intermediate, which is then further reduced to the amine. numberanalytics.com

Reactions with Nucleophiles: The nitrile group can react with various nucleophiles, such as Grignard reagents to form ketones (after hydrolysis) or organolithium reagents. numberanalytics.com

The table below summarizes common transformations of the nitrile group:

Table 2: Transformations of the Nitrile Group| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid or Amide |

| Reduction | LiAlH₄, then H₂O | Primary amine |

Rearrangement Pathways during Synthetic Transformations

Rearrangement reactions can occur during the synthesis of substituted benzonitriles. One notable example is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. chemistry-reaction.com This rearrangement requires an activated aromatic ring, often by electron-withdrawing groups like a nitrile. chemistry-reaction.com While a specific Smiles rearrangement involving this compound is not prominently documented, the presence of both nucleophilic (alkoxide) and electrophilic (activated aromatic ring) centers within related synthetic intermediates could potentially lead to such pathways. chemistry-reaction.comnih.govorganic-chemistry.org

For instance, a desulfonylative-Smiles rearrangement has been reported for the synthesis of nitriles from N-[(2-nitrophenyl)sulfonyl]benzamides, proceeding through an intramolecular nucleophilic aromatic substitution. organic-chemistry.org

Side Reactions and Undesired Product Formation Mechanisms

During the synthesis of this compound, several side reactions can lead to the formation of undesired products.

In the Williamson ether synthesis , a common side reaction is elimination (E2), especially if a secondary or tertiary alkyl halide is used, or if the alkoxide is sterically hindered. wikipedia.org This would result in the formation of an alkene from the alkyl halide.

During electrophilic aromatic substitution , the formation of isomeric products is a common issue. libretexts.org The directing effects of the substituents may not be completely selective, leading to a mixture of ortho, meta, and para substituted products relative to the directing groups. Poly-substitution can also occur if the reaction conditions are too harsh. libretexts.org

In the synthesis of benzonitriles from aldehydes via an oxime intermediate, impurities such as aldehydes, ketones, and acids can be present in the final product if the reaction does not go to completion or if purification is inadequate. google.comclearsynth.com

When starting from vanillin (B372448) derivatives, which are structurally related to precursors of this compound, side reactions can include aldol (B89426) condensations or other transformations of the aldehyde group if it is not protected or converted to the nitrile early in the synthesis. nih.govorientjchem.org

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 Propoxybenzonitrile and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and neighboring protons for each unique proton in a molecule. The synthesis of 4-methoxy-3-propoxybenzonitrile typically proceeds from 4-hydroxy-3-methoxybenzonitrile (B1293924).

For the intermediate, 4-hydroxy-3-methoxybenzonitrile , the ¹H NMR spectrum reveals distinct signals corresponding to its aromatic and methoxy (B1213986) protons. In a typical deuterated solvent, the aromatic protons appear as a set of multiplets, while the methoxy group protons present as a sharp singlet.

A key step in the synthesis of the final product is the formation of ethyl 4-methoxy-3-propoxybenzimidate from this compound. The ¹H NMR spectrum of this intermediate in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows characteristic signals that confirm its structure google.com.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

No specific ¹H NMR data for this compound was found in the provided search results. The table above for ethyl 4-methoxy-3-propoxybenzimidate is based on a patent reference which indicates its preparation from this compound but does not provide the NMR data for the starting material itself. google.com

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the chemical environment and the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

For the related compound, 4-methoxybenzonitrile (B7767037) , the ¹³C NMR spectrum recorded in CDCl₃ shows signals corresponding to the methoxy carbon, the aromatic carbons, and the nitrile carbon. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group rsc.org.

| Chemical Shift (δ) ppm | Assignment |

| 55.5 | -OCH₃ |

| 103.9 | Aromatic CH |

| 114.7 | Aromatic CH |

| 119.2 | -CN |

| 133.9 | Aromatic C |

| 162.8 | Aromatic C-O |

This data is for 4-methoxybenzonitrile, a related compound, and is provided for comparative purposes. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons within a molecule.

While specific 2D NMR data for this compound were not available in the search results, these techniques would be crucial for its full structural confirmation. A COSY spectrum would reveal proton-proton couplings within the propoxy chain and the aromatic ring. An HMBC spectrum would establish long-range correlations, for instance, between the protons of the propoxy group and the aromatic carbon to which it is attached, and between the methoxy protons and its corresponding aromatic carbon, thus confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. In the context of this compound and its precursors, the IR spectrum would show characteristic absorption bands.

For the intermediate 4-hydroxy-3-methoxybenzonitrile , the IR spectrum exhibits a broad absorption band for the hydroxyl (-OH) group, in addition to the sharp band for the nitrile (-C≡N) group and bands for the C-O stretching of the methoxy and phenol (B47542) groups, and aromatic C-H and C=C stretching vibrations nih.gov.

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2220 (sharp) | C≡N stretch (nitrile) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

This data is for the intermediate 4-hydroxy-3-methoxybenzonitrile. nih.gov

For the final product, This compound , the disappearance of the broad O-H stretching band and the appearance of characteristic C-H stretching bands for the propoxy group would be expected, while the sharp nitrile peak would remain.

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (-C≡N) stretching vibration typically gives a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak.

For 4-hydroxy-3-methoxybenzonitrile , the Raman spectrum would prominently feature the nitrile stretch, along with vibrations of the aromatic ring nih.gov. The symmetric vibrations and those of non-polar bonds often give stronger Raman signals compared to IR.

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment |

| ~2220 | C≡N stretch (nitrile) |

| Aromatic ring vibrations |

This data is for the intermediate 4-hydroxy-3-methoxybenzonitrile. nih.gov

The Raman spectrum of This compound would be expected to show similar characteristic peaks, with additional signals corresponding to the vibrations of the propoxy group.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. This method involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a distinct fingerprint of the molecule, revealing its molecular weight and the masses of its fragments. This fragmentation pattern is key to piecing together the compound's structural formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of this compound.

The theoretical monoisotopic mass of this compound (C₁₁H₁₃NO₂) can be calculated and then compared to the experimentally measured mass. This comparison serves to either confirm or refute a proposed molecular formula.

Table 1: Theoretical Isotopic Mass of this compound

| Atom | Count | Exact Mass | Total Mass |

|---|---|---|---|

| ¹²C | 11 | 12.000000 | 132.000000 |

| ¹H | 13 | 1.007825 | 13.101725 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | | | 191.094629 |

An HRMS analysis of this compound would be expected to yield a mass measurement very close to this theoretical value, thereby confirming its elemental composition as C₁₁H₁₃NO₂.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is instrumental in identifying the connectivity of atoms within the this compound molecule. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ with m/z ≈ 192.09) would be isolated and then subjected to collision-induced dissociation (CID).

The fragmentation pattern would likely reveal the loss of neutral fragments characteristic of its structure. Key expected fragmentations include the loss of the propoxy group and the methoxy group.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 192.09 | [M+H - C₃H₇O]⁺ | 134.06 | Propoxy radical |

| 192.09 | [M+H - C₃H₆]⁺ | 150.08 | Propene |

| 192.09 | [M+H - CH₃]⁺ | 177.07 | Methyl radical |

This detailed fragmentation data allows for the confident structural assignment of this compound.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms.

While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds, such as other substituted benzonitriles, can provide valuable insights. nih.gov It is anticipated that the crystal structure of this compound would reveal a planar benzonitrile (B105546) core. The methoxy and propoxy groups would be oriented relative to the benzene ring, and their conformations would be determined by steric and electronic effects. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.

Hyphenated Techniques in Structural Elucidation (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytopharmajournal.com In a GC-MS analysis of this compound, the compound would first be separated from other components of a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

The retention time from the gas chromatogram and the mass spectrum from the MS detector together provide a high degree of confidence in the identification of this compound. researchgate.net Analysis of related compounds suggests that the electron ionization (EI) mass spectrum would show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of the alkyl chains of the ether groups. ojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. rjpharmacognosy.irnih.govnih.gov In an LC-MS analysis, this compound would be separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS.

These methods usually result in a prominent protonated molecular ion ([M+H]⁺) or other adducts, with minimal fragmentation in the source. This makes LC-MS ideal for accurate molecular weight determination. Further structural information can be obtained by performing MS/MS on the selected molecular ion.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxy-N-ethylamphetamine |

| 4-methoxy-3-(3-morpholinopropoxy) benzonitrile |

| Vanillin (B372448) |

| Isovanillin (B20041) |

| 4-methoxy-3-ethoxybenzonitrile |

| 3-alkoxy-4-methoxybenzonitriles |

Computational and Theoretical Chemistry Studies on 4 Methoxy 3 Propoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. It offers a good balance between accuracy and computational cost. For a molecule like 4-methoxy-3-propoxybenzonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized geometry. frontiersin.org These calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT is employed to calculate electronic properties. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com A smaller gap generally suggests that the molecule is more reactive. Other electronic descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these calculations, offering a comprehensive picture of the molecule's electronic behavior. frontiersin.org

Table 1: Representative Data from DFT Calculations on a Related Substituted Benzonitrile (B105546)

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: This table presents hypothetical yet representative data for a molecule structurally similar to this compound, as specific DFT data for the target compound is not publicly available.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. nih.gov While computationally more demanding than DFT, ab initio calculations are often used to benchmark the results from other methods and to obtain very precise data for smaller molecules or for specific properties of larger molecules. For this compound, ab initio calculations could be used to refine the geometric parameters and electronic properties obtained from DFT, providing a more accurate understanding of its molecular structure. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for molecular characterization.

Simulated Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be calculated using quantum chemical methods. epstem.net For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict the ¹H and ¹³C chemical shifts. epstem.net These theoretical predictions can aid in the assignment of experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. frontiersin.org These calculations not only predict the positions of the vibrational bands but also help in assigning these bands to specific molecular motions, such as the stretching of the C≡N bond of the nitrile group or the various vibrations of the benzene (B151609) ring and the alkoxy side chains. Anharmonic computations can further improve the accuracy of the predicted vibrational frequencies, bringing them closer to experimental values. frontiersin.org

Table 2: Predicted Vibrational Frequencies for Benzonitrile (as a reference)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C≡N stretch | ~2230 |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic ring stretch | 1450-1600 |

Note: This table is based on data for the parent compound, benzonitrile. The substitutions in this compound would lead to additional and shifted vibrational modes.

Conformational Analysis and Potential Energy Surface Mapping

The presence of flexible single bonds in the propoxy group of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. nobelprize.orgsapub.org

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. uq.edu.auwikipedia.org By mapping the PES, researchers can identify the energy minima, which correspond to stable conformations, and the saddle points, which represent the transition states between these conformations. researchgate.netnih.gov For this compound, the PES would be particularly complex due to the rotational freedom of the methoxy (B1213986) and propoxy groups. Computational methods can be used to systematically explore this surface, providing insights into the molecule's flexibility and the relative populations of its different conformers at a given temperature. mdpi.com

Reaction Pathway Modeling and Transition State Analysis of Chemical Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. rsc.orgrsc.org By mapping the reaction pathway, which is the lowest energy path on the potential energy surface connecting reactants to products, researchers can gain a detailed understanding of the reaction mechanism. acs.org

A key aspect of reaction pathway modeling is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net The structure and energy of the transition state can be calculated using quantum chemical methods. This information is crucial for understanding the kinetics of a reaction and for predicting how changes in the molecular structure might affect the reaction rate. For example, the hydrogenation of the nitrile group in this compound could be modeled to understand the mechanism and to identify potential intermediates and transition states. acs.org

Molecular Docking and Dynamics Simulations for General Molecular Interactions and Supramolecular Assembly

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying how molecules interact with each other.

Molecular docking can be used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. While often used in a biological context, docking can also be applied to understand the general non-covalent interactions that drive the formation of supramolecular assemblies. For this compound, docking could be used to explore how it interacts with other molecules of the same type or with different molecules to form dimers or larger aggregates.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.govpnas.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of all atoms in the system over time. This allows for the study of dynamic processes such as conformational changes and the formation and dissolution of intermolecular interactions. MD simulations of this compound could reveal how these molecules self-assemble in solution or in the solid state, providing insights into the formation of ordered structures. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Approaches for Predicted Chemical Behavior (non-biological)

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical features of molecules with their macroscopic properties. nih.govnih.gov This approach is pivotal in predicting the behavior of novel or uncharacterized chemical compounds, thereby circumventing the need for extensive and often costly experimental measurements. nih.gov For a molecule like this compound, where specific experimental data may be sparse, QSPR models offer a powerful tool to estimate its non-biological chemical properties based on its molecular structure.

The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, it is possible to develop mathematical models that predict specific properties. nih.govnih.gov These models are typically developed using a "training set" of compounds for which both the molecular descriptors and the property of interest are known. Through statistical methods like Multiple Linear Regression (MLR), these relationships are established and can then be used to predict the properties of "test set" compounds, or in this case, a target molecule like this compound. nih.gov

The process of developing a QSPR model involves several key stages:

Molecular Structure Input and Optimization: The three-dimensional structure of the molecules in the training set, including various benzonitrile derivatives, is determined and optimized using computational chemistry methods.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule. These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecular size and shape.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.net

Model Development and Validation: Using statistical techniques, a relationship is formulated between the calculated descriptors and the experimental property of interest. The robustness and predictive power of the resulting model are then rigorously validated.

For aromatic nitriles, including alkoxy-substituted benzonitriles, QSPR models can be developed to predict a range of non-biological physicochemical properties that are crucial for understanding their behavior in various chemical and environmental systems. These properties include, but are not limited to, boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP), which is a key indicator of a substance's environmental fate and transport. nih.govnumberanalytics.com

To illustrate how a QSPR model might be applied to predict a property such as the boiling point for a series of alkoxy benzonitriles, including this compound, one would first compile a dataset of related compounds with known boiling points. Molecular descriptors would then be calculated for each of these compounds.

Table 1: Hypothetical Molecular Descriptors for a Series of Alkoxy Benzonitriles

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 4-Methoxybenzonitrile (B7767037) | 133.15 | 1.58 | 33.01 |

| 4-Ethoxybenzonitrile | 147.18 | 2.04 | 33.01 |

| 4-Propoxybenzonitrile | 161.20 | 2.59 | 33.01 |

| This compound | 191.23 | 2.85 | 42.24 |

| 3,4-Dimethoxybenzonitrile | 163.17 | 1.37 | 42.24 |

A hypothetical QSPR equation derived from such a dataset might take the following form:

Boiling Point (°C) = β₀ + β₁(Molecular Weight) + β₂(LogP) + β₃(Polar Surface Area)

Where β₀, β₁, β₂, and β₃ are coefficients determined through the regression analysis of the training set data. By inputting the calculated descriptor values for this compound into this equation, a predicted boiling point can be obtained.

Table 2: Predicted vs. Experimental Properties for Alkoxy Benzonitriles (Hypothetical)

| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

| 4-Methoxybenzonitrile | 224 | 222.5 |

| 4-Ethoxybenzonitrile | 235 | 236.1 |

| 4-Propoxybenzonitrile | 248 | 249.7 |

| This compound | N/A | 265.4 |

| 3,4-Dimethoxybenzonitrile | 285 | 283.9 |

The accuracy of such predictions is highly dependent on the quality and diversity of the compounds in the training set and the appropriateness of the chosen molecular descriptors. While no specific QSPR studies have been published for this compound itself, the well-established principles of QSPR and the availability of data for related benzonitrile derivatives provide a robust framework for the computational prediction of its non-biological chemical behavior. mdpi.comresearchgate.net These predictive models are invaluable in materials science, environmental science, and chemical engineering for screening compounds with desired properties before their synthesis and experimental characterization. nih.gov

Derivatization and Analogue Synthesis Strategies for 4 Methoxy 3 Propoxybenzonitrile

Chemical Modifications at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other key functional groups, primarily amides, carboxylic acids, and primary amines. These transformations fundamentally alter the electronic and physical properties of the parent molecule.

Hydrolysis to Amide and Carboxylic Acid: The hydrolysis of the nitrile group in 4-methoxy-3-propoxybenzonitrile can be achieved under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 4-methoxy-3-propoxybenzamide, while complete hydrolysis leads to the formation of 4-methoxy-3-propoxybenzoic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, where the nitrile is first protonated, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate which is then further hydrolyzed to the carboxylic acid. nih.govwikipedia.org

Reduction to Amine: The nitrile group can be reduced to a primary amine, yielding (4-methoxy-3-propoxyphenyl)methanamine. This transformation is commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. chemicalforums.comyoutube.com Catalytic hydrogenation is another prevalent method, often employing catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.orgacs.org The presence of ammonia (B1221849) during catalytic hydrogenation can help to prevent the formation of secondary amine byproducts. chemicalforums.com

The following table summarizes the primary chemical modifications of the nitrile group:

| Reaction Type | Reagent(s) | Product |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | 4-Methoxy-3-propoxybenzamide |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions, heat) | 4-Methoxy-3-propoxybenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (4-Methoxy-3-propoxyphenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | (4-Methoxy-3-propoxyphenyl)methanamine |

Functionalization of the Propoxy Side Chain

The propoxy side chain offers another site for chemical modification, particularly at the benzylic carbon (the carbon atom attached to the aromatic ring).

Oxidation of the Benzylic Carbon: A common reaction for alkyl side chains on an aromatic ring is oxidation at the benzylic position. libretexts.orgscribd.comlibretexts.org Treatment of this compound with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under heating conditions would lead to the oxidation of the benzylic carbon. However, this typically cleaves the rest of the alkyl chain, resulting in the formation of a carboxylic acid at that position. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orglibretexts.orgpearson.com In the case of the propoxy group, this would lead to cleavage of the ether linkage and is a less controlled functionalization pathway.

A more controlled functionalization can involve introducing new functional groups. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or a radical initiator) could introduce a bromine atom at the benzylic position of an analogous propylbenzene. This halide can then be substituted by various nucleophiles to introduce new functionalities. While direct application to the propoxy ether linkage is complex, similar principles can be applied to modified analogues. youtube.com

Chain Elongation and Functional Group Introduction: Strategies for modifying the propoxy chain can also involve synthesizing analogues with different ether linkages. This is typically achieved by starting with the precursor 3-hydroxy-4-methoxybenzonitrile (B193458) and reacting it with different alkyl halides containing desired functional groups or longer chains. This approach allows for the systematic introduction of functionalities like alkenes, alkynes, or other heteroatoms at the terminus of the side chain.

| Modification Strategy | Typical Reagents/Method | Potential Outcome |

| Side-Chain Oxidation | KMnO₄, heat | Cleavage and formation of a carboxylic acid (less controlled for ethers) |

| Synthesis of Analogues | 3-Hydroxy-4-methoxybenzonitrile + Functionalized Alkyl Halide | Introduction of new functional groups (e.g., -OH, -NH₂, esters) on the side chain |

| Chain Elongation | 3-Hydroxy-4-methoxybenzonitrile + Longer Chain Alkyl Halide | Synthesis of analogues with butoxy, pentoxy, etc., side chains |

Substituent Variation on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and propoxy groups. These groups are ortho, para-directing.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic aromatic substitution. Given the directing effects of the existing alkoxy groups, nitration would be expected to occur at the positions ortho or para to them. In the case of 1,2-dialkoxybenzenes, nitration often shows high regioselectivity. nih.gov For this compound, the most likely positions for nitration are C5 (ortho to both alkoxy groups) and C6 (ortho to the methoxy group and meta to the propoxy group). The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺). nih.gov

Halogenation: Halogen atoms such as chlorine (Cl), bromine (Br), or iodine (I) can be introduced onto the aromatic ring via electrophilic substitution. mt.comsigmaaldrich.com This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity. mt.com The positions of substitution will again be governed by the directing effects of the alkoxy groups, leading primarily to halogenation at the C5 or C6 positions.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-methoxy-3-propoxybenzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methoxy-3-propoxybenzonitrile |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-4-methoxy-3-propoxybenzonitrile |

Application of Derivatization in Advanced Analytical Method Development

Derivatization plays a crucial role in analytical chemistry by modifying analytes to improve their detection and separation performance in techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.netresearchgate.net

Enhancing Detectability: The native this compound possesses a UV-absorbing aromatic ring, making it suitable for HPLC-UV detection. However, its derivatives, such as the amine or carboxylic acid, may require derivatization to enhance their detectability, especially for trace-level analysis.

The primary amine formed from nitrile reduction can be reacted with fluorescent tagging reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netresearchgate.netrsc.org This introduces a highly fluorescent group, enabling highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD).

The carboxylic acid obtained from hydrolysis can be derivatized to form esters or amides that have strong chromophores or fluorophores. bohrium.comresearchgate.netnih.gov For example, reaction with a fluorescent aniline (B41778) derivative can significantly improve sensitivity in LC-MS analysis. nih.gov

Improving Chromatographic Behavior: Derivatization is often essential for GC analysis of polar compounds. researchgate.netlibretexts.org

The amine and potential hydroxylated analogues of this compound are polar and would exhibit poor peak shape and potential adsorption in a GC system. They can be converted into more volatile and less polar trimethylsilyl (B98337) (TMS) or acylated derivatives. researchgate.netlibretexts.org

The carboxylic acid derivative is non-volatile and must be derivatized, typically by esterification (e.g., to its methyl ester) or silylation, before it can be analyzed by GC. research-solution.com

The following table outlines potential derivatization strategies for analytical purposes.

| Analyte Functional Group | Derivatizing Reagent Class | Purpose | Analytical Technique |

| Primary Amine | Fluorescent tags (e.g., Dansyl-Cl, FMOC-Cl) | Enhance sensitivity | HPLC-FLD, LC-MS |

| Primary Amine | Silylating agents (e.g., BSTFA) | Increase volatility, improve peak shape | GC-MS |

| Carboxylic Acid | Fluorescent amines/hydrazines (e.g., 3-NPH) | Enhance sensitivity, improve retention | HPLC-UV/FLD, LC-MS nih.govmdpi.com |

| Carboxylic Acid | Alkylating/Silylating agents (e.g., BF₃/MeOH, BSTFA) | Increase volatility | GC-MS |

Strategic Role of 4 Methoxy 3 Propoxybenzonitrile in Advanced Organic Synthesis

Importance as a Versatile Building Block for Complex Aromatic Systems

The utility of 4-Methoxy-3-propoxybenzonitrile as a versatile building block stems from the electronic properties and the synthetic handles offered by its constituent functional groups. The benzonitrile (B105546) unit itself is a valuable precursor in organic synthesis. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring, while the nitrile itself can be transformed into a variety of other functional groups.

The synthesis of this compound can be envisioned starting from readily available precursors such as vanillin (B372448) or 3-hydroxy-4-methoxybenzaldehyde. researchgate.netstudylib.netresearchgate.net A common synthetic approach involves the etherification of the hydroxyl group of a vanillin derivative with a propyl halide, followed by the conversion of the aldehyde functionality into a nitrile. For instance, the synthesis of the related compound 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) was achieved by first transforming the formyl group of 3-hydroxy-4-methoxybenzaldehyde into a cyano group, followed by reaction with N-(3-chloropropyl)morpholine. researchgate.net A similar strategy can be employed for the synthesis of this compound.

The presence of the methoxy (B1213986) and propoxy groups on the aromatic ring enhances the molecule's utility. These electron-donating groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions and enabling the construction of polysubstituted aromatic systems. Furthermore, these alkoxy groups can be cleaved under specific conditions to yield phenols, which can then participate in a new set of reactions, further expanding the synthetic possibilities.

The nitrile group is a particularly versatile functional group that can undergo a wide range of transformations. researchgate.netnih.gov It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. nih.gov The nitrile can also participate in cycloaddition reactions to form various heterocyclic rings. nih.gov This versatility makes this compound a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. For example, substituted benzonitriles are known to be key intermediates in the synthesis of non-steroidal aromatase inhibitors for the treatment of estrogen-dependent diseases. nih.gov

Integration in Cascade and Convergent Synthetic Routes for Multistep Synthesis

Modern organic synthesis increasingly relies on strategies that maximize efficiency, such as cascade and convergent syntheses. This compound is a well-suited substrate for incorporation into these advanced synthetic workflows.

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The functional groups present in this compound can initiate or participate in such cascades. For instance, ortho-carbonyl-substituted benzonitriles are known to undergo cascade reactions with pronucleophiles to form complex heterocyclic systems like isoindolin-1-ones. nih.gov While this compound lacks an ortho-carbonyl group, its nitrile functionality can act as a key participant in other types of cascade sequences. Radical cascade reactions, for example, can be initiated at other positions on the molecule, with the nitrile group acting as a radical acceptor to form cyclic structures. aalto.fi

Convergent Synthesis:

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. This approach is generally more efficient for the synthesis of complex molecules compared to a linear synthesis. This compound can serve as a key fragment in a convergent synthesis. Its defined substitution pattern makes it an ideal building block to be coupled with other fragments to assemble a larger, more complex molecule. For example, in the synthesis of bioactive compounds, a fragment containing the this compound core could be prepared and then coupled with another complex fragment through reactions like Suzuki or Sonogashira cross-coupling, or by forming an amide or ester linkage after transformation of the nitrile group. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the coupled fragments. The synthesis of certain Factor Xa inhibitors, for example, utilizes a convergent approach where different fragments are linked together, often involving heterocyclic linkers. nih.gov

Methodologies for Further Structural Transformations into Advanced Chemical Scaffolds

The true synthetic power of this compound is realized through the diverse methodologies available for the transformation of its functional groups, leading to the creation of advanced and often biologically active chemical scaffolds.

Transformations of the Nitrile Group:

The nitrile group is a linchpin for a multitude of structural elaborations. researchgate.netnih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid. This opens up a vast array of subsequent reactions, including esterification and amidation, to link the benzonitrile-derived scaffold to other molecules.

Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group is a key pharmacophore and a versatile handle for further functionalization.

Cycloadditions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. nih.gov Other cycloadditions can lead to the formation of triazoles, oxadiazoles, and other heterocyclic systems. nih.gov

Addition of Nucleophiles: Organometallic reagents can add to the nitrile to form ketones after hydrolysis, providing a route to more complex carbon skeletons.

Transformations involving the Alkoxy Groups:

The methoxy and propoxy groups also offer opportunities for structural diversification.

Ether Cleavage: Cleavage of the methoxy or propoxy ether can be achieved using reagents like boron tribromide (BBr₃) to yield the corresponding phenols. These phenols can then be re-alkylated with different alkyl groups or used in reactions such as the Mannich reaction or electrophilic aromatic substitution. asianpubs.org

Ortho-Functionalization: The alkoxy groups direct electrophilic substitution to the ortho and para positions. While the para position is blocked, the positions ortho to the alkoxy groups are activated for reactions like halogenation, nitration, or Friedel-Crafts reactions, allowing for the introduction of additional functional groups that can be further elaborated.

Interactive Data Table: Potential Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group | Potential Application |

| Nitrile | H₃O⁺, heat | Carboxylic Acid | Amide/Ester formation |

| Nitrile | LiAlH₄ or H₂, Catalyst | Primary Amine | Further functionalization, pharmacophore |

| Nitrile | NaN₃, NH₄Cl | Tetrazole | Carboxylic acid bioisostere |

| Methoxy/Propoxy | BBr₃ | Phenol (B47542) | Re-alkylation, further substitution |

| Aromatic Ring | NBS | Brominated aromatic ring | Cross-coupling reactions |

This array of possible transformations underscores the value of this compound as a strategic starting material for the synthesis of a diverse range of complex aromatic compounds and advanced chemical scaffolds with potential applications in various fields of chemical science.

Future Research Directions and Methodological Innovations in 4 Methoxy 3 Propoxybenzonitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The synthesis of substituted benzonitriles, including 4-methoxy-3-propoxybenzonitrile, is a focal point for the development of innovative catalytic systems. The goal is to improve reaction rates, increase product yields, and achieve higher selectivity, thereby reducing waste and purification costs.

Future research will likely concentrate on non-noble metal-based nanocatalysts as a cost-effective and sustainable alternative to precious metal catalysts like palladium. nih.gov For instance, nitrogen-doped graphene-layered non-noble metal oxides have shown promise as stable and durable nanocatalysts for the synthesis of various nitriles. nih.gov Another avenue involves the exploration of bimetallic catalytic systems, where the synergy between two different metals can lead to enhanced catalytic activity and selectivity. For example, palladium(II) and copper(I) systems have been used effectively in C-H functionalization and C-S bond formation, a strategy that could be adapted for novel benzonitrile (B105546) syntheses. acs.org

The development of these systems will require a deep understanding of reaction mechanisms to fine-tune catalyst design. Key areas of investigation will include the catalyst's electronic properties, particle size, and the nature of the support material, all of which influence catalytic performance.

Table 1: Emerging Catalytic Systems for Nitrile Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Non-Noble Metal Nanocatalysts | Cost-effective, abundant, environmentally benign. nih.gov | Synthesis of stable and durable catalysts (e.g., metal oxides) for efficient cyanation reactions. nih.gov |

| Bimetallic Systems (e.g., Pd/Cu) | Synergistic effects enhancing reactivity and selectivity. acs.org | Application in cross-coupling and C-H functionalization reactions to build the benzonitrile scaffold. acs.org |

| Polymer-Supported Catalysts | Easy separation and recovery, reduced product contamination. acs.org | Immobilization of active species like organotin azides for continuous flow processes. acs.org |

Exploration of Sustainable and Environmentally Benign Synthetic Processes

In line with the principles of green chemistry, a significant research thrust is the development of sustainable synthetic routes to this compound. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

A key target is the replacement of traditional cyanation methods that use highly toxic cyanide salts. nih.gov Research is focused on cyanide-free alternatives, such as using p-tosylmethyl isocyanide (TosMIC) or leveraging the direct conversion of other functional groups. rsc.org The use of environmentally benign solvents like water and renewable starting materials is also a critical aspect. nih.govresearchgate.net For example, processes are being developed that utilize aqueous ammonia (B1221849) and molecular oxygen as reagents, with water as the primary byproduct. nih.gov

Furthermore, inspiration is being drawn from nature for the synthesis of catalytic materials. The use of plant extracts and other biological materials to create nanoparticles for catalysis represents a growing field of interest, offering a low-toxicity and cost-effective approach. nih.govresearchgate.net

Application of Automation and Flow Chemistry in Production and Research

The integration of automation and continuous flow chemistry is set to revolutionize the synthesis and study of specialty chemicals like this compound. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and seamless scalability. nih.govvapourtec.com

Automated flow systems allow for high-throughput screening of reaction conditions, enabling rapid optimization of variables such as temperature, pressure, and catalyst loading. vapourtec.comscribd.com This can significantly accelerate the discovery of new synthetic routes and the refinement of existing ones. For the production of this compound, a continuous flow process could involve pumping the starting materials through a heated reactor containing an immobilized catalyst, such as a packed-bed reactor with a polymer-supported reagent. acs.orgrsc.org This approach not only improves efficiency but also minimizes handling of potentially hazardous intermediates and allows for real-time monitoring and control of the reaction. nih.govthieme-connect.de

The combination of flow chemistry with artificial intelligence (AI) and machine learning algorithms represents the next frontier, promising fully autonomous systems that can design, execute, and optimize synthetic pathways with minimal human intervention. nih.govscribd.com

Advanced In Silico Methodologies for Predictive Chemical Transformations and Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.net These methods allow for the prediction of molecular properties and reaction outcomes, reducing the need for time-consuming and expensive laboratory experiments. mdpi.com

For this compound, in silico approaches can be used to:

Predict Physicochemical and Pharmacokinetic Properties: Using techniques like Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict properties related to absorption, distribution, metabolism, elimination, and toxicology (ADMET). mdpi.comnih.gov This is crucial for evaluating the potential of derivatives in medicinal chemistry.

Model Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to optimize molecular structures and elucidate reaction pathways, providing insights into the stability of intermediates and transition states. mdpi.com This understanding is vital for designing more efficient syntheses.

Virtual Screening: In silico models can screen virtual libraries of compounds for desired properties, helping to identify promising new derivatives of this compound for specific applications. nih.gov